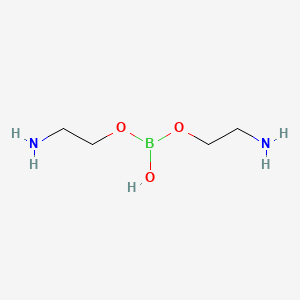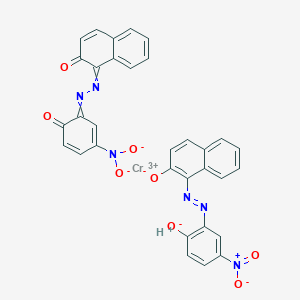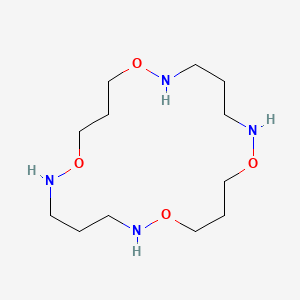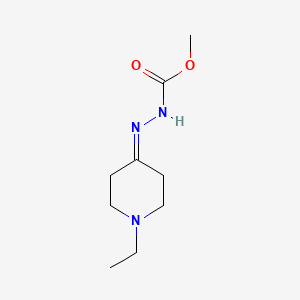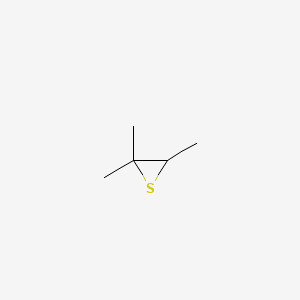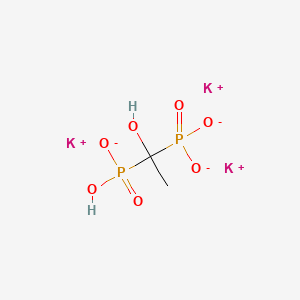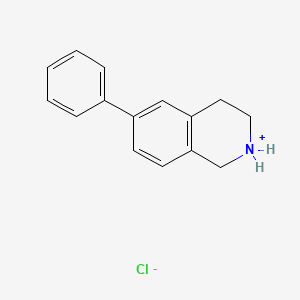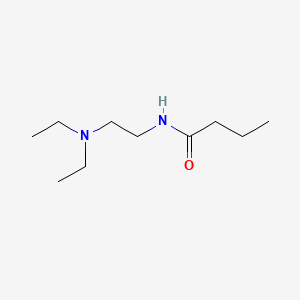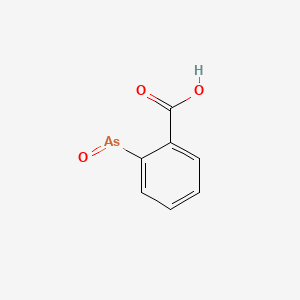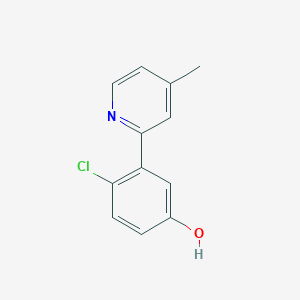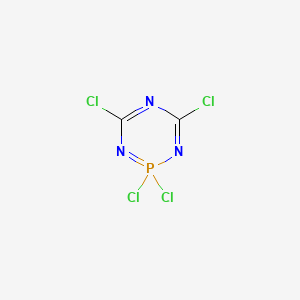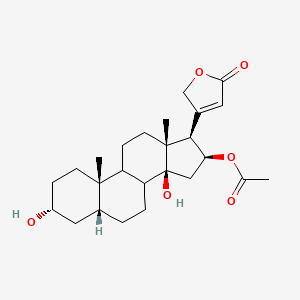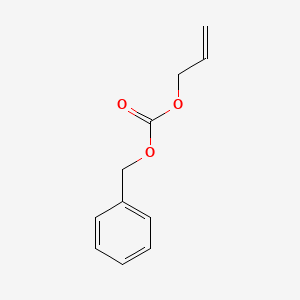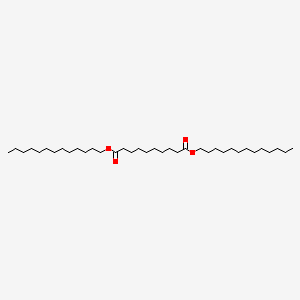
Ditridecyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditridecyl sebacate is an ester compound with the chemical formula C36H70O4This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Métodos De Preparación
Ditridecyl sebacate is typically synthesized through the esterification of stearic acid (tridecanoic acid) and adipic acid (sebacic acid). The reaction is carried out under acid-catalyzed conditions using a suitable solvent and catalyst . Industrial production methods often involve the use of high temperatures and pressures to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Ditridecyl sebacate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ditridecyl sebacate has a wide range of scientific research applications, including:
Biology: It is used in the formulation of various biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and other medical applications.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of ditridecyl sebacate involves its ability to embed itself between the chains of polymers, spacing them apart and increasing their flexibility. . The molecular targets and pathways involved in this process include the interaction of the plasticizer molecules with the polymer chains, which reduces the intermolecular forces and increases the free volume within the material.
Comparación Con Compuestos Similares
Ditridecyl sebacate is similar to other sebacate-based plasticizers, such as:
Dioctyl sebacate:
Dibutyl sebacate: This compound is used as a plasticizer in the production of polymers and other materials.
What sets this compound apart from these similar compounds is its unique chemical structure, which provides superior properties at low temperatures and good oil resistivity .
Propiedades
Número CAS |
2741-62-0 |
|---|---|
Fórmula molecular |
C36H70O4 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
ditridecyl decanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-35(37)31-27-23-19-20-24-28-32-36(38)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
DNWILILLQPIREP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
